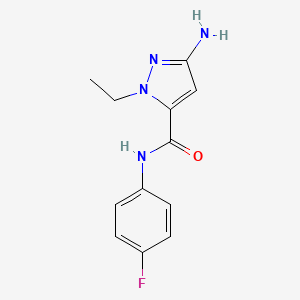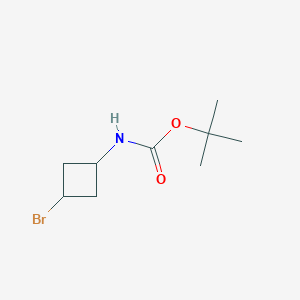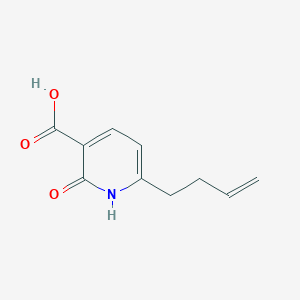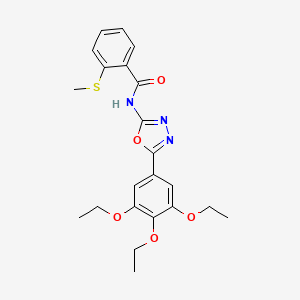![molecular formula C13H22N2O B2928878 3-[(Diethylamino)methyl]-4-ethoxyaniline CAS No. 51388-07-9](/img/structure/B2928878.png)
3-[(Diethylamino)methyl]-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-[(Diethylamino)methyl]-4-ethoxyaniline” is a chemical compound with the molecular formula C13H22N2O and a molecular weight of 222.33 .
Molecular Structure Analysis
The molecular structure of “3-[(Diethylamino)methyl]-4-ethoxyaniline” consists of a benzene ring substituted with an ethoxy group and a diethylaminomethyl group . The InChI code for this compound is 1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 .
Scientific Research Applications
Synthesis of Substituted Phenylureas:
- Gardner, Moir, and Purves (1948) conducted studies in the polyoxypenol series, focusing on synthesizing alkoxylated derivatives of sym-diethyldiphenylurea from methylated and ethylated vanillin. This work involved the conversion of methylated vanillin to 3,4-dimethoxyaniline and its derivatives, including 3-methoxy-4-ethoxyaniline, through standard procedures (Gardner, Moir, & Purves, 1948).
Metal-Free and Metallophthalocyanines Synthesis:
- A study by Acar et al. (2012) described the synthesis of new phthalocyanine derivatives bearing 1,3-bis[3-(diethylamino)phenoxy]propan-2-ol substituent. These derivatives were characterized for their aggregation behaviors in various solvents, demonstrating potential applications in materials science (Acar et al., 2012).
Chemosensor Development:
- Dhara et al. (2014) synthesized a 5-methoxy isatin-appended rhodamine dye involving a derivative of diethylamino. This compound was used as a chemosensor for Al³⁺ ions, showcasing its application in chemical sensing and detection (Dhara et al., 2014).
Corrosion Inhibition Study:
- Djenane et al. (2019) conducted a study on α-aminophosphonic acids, where ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate was synthesized. This compound's efficiency in inhibiting corrosion on mild steel was evaluated, indicating its potential application in corrosion prevention (Djenane et al., 2019).
Fluorescent Probe for Lipopolysaccharides:
- Yang et al. (2016) developed a novel fluorescent compound for detecting lipopolysaccharides (LPS), which could be useful in biomedical research and diagnostics (Yang et al., 2016).
properties
IUPAC Name |
3-(diethylaminomethyl)-4-ethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)10-11-9-12(14)7-8-13(11)16-6-3/h7-9H,4-6,10,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYOSHDUBGFIFMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=CC(=C1)N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-benzoyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2928795.png)
![N-[[4-(2-Aminoethyl)phenyl]methyl]-7,8-dihydronaphthalene-2-carboxamide;hydrochloride](/img/structure/B2928796.png)





![2-methoxy-5-(N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)sulfamoyl)benzamide](/img/structure/B2928804.png)
![N-(3,4-dimethylphenyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2928806.png)
![4-fluoro-3-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2928807.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2928815.png)
![(3r,5r,7r)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)adamantane-1-carboxamide](/img/structure/B2928816.png)
![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)